![molecular formula C28H30N6O3 B1678208 Sograzepide CAS No. 155488-25-8](/img/structure/B1678208.png)
Sograzepide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gastrin/CCK-B-Antagonist
Sograzepide ist ein äußerst potenter, hochspezifischer und oral aktiver Gastrin/CCK-B-Antagonist . Er hat einen IC50-Wert von 0,1 nM, was seine starke Hemmwirkung auf Gastrin/CCK-B belegt .
Gastrin/CCK-A-Inhibitor
Neben seiner Funktion als Gastrin/CCK-B-Antagonist hat this compound auch eine hemmende Wirkung auf die Gastrin/CCK-A-Aktivität mit einem IC50 von 502 nM .
Neurologische Forschung
Da this compound die spezifische Bindung von [125I]CCK-8 an das Rattenhirn ersetzen kann, könnte es potenziell in der neurologischen Forschung eingesetzt werden, insbesondere in Studien zu Gastrin/CCK-B-Rezeptoren .
Veterinärmedizinische Forschung
Es wurde gezeigt, dass this compound mit klonierten Hundegastrin/CCK-B-Rezeptoren interagiert . Dies deutet auf potenzielle Anwendungen in der veterinärmedizinischen Forschung hin, insbesondere in Studien, die Hunde betreffen.
Humane Medizinische Forschung
Die Interaktion von this compound mit klonierten menschlichen Gastrin/CCK-B-Rezeptoren deutet auf potenzielle Anwendungen in der humanen medizinischen Forschung hin, insbesondere in Studien zu Gastrin/CCK-B-Rezeptoren.
In-vivo-Studien
this compound wurde in In-vivo-Studien eingesetzt, insbesondere in solchen, die seine hemmende Wirkung auf die Pentagastrin-induzierte Magensäuresekretion untersuchten .
Safety and Hazards
Wirkmechanismus
Target of Action
Sograzepide, also known as Netazepide, is an extremely potent, highly selective, and orally active Gastrin/Cholecystokinin 2 receptor (CCK2) antagonist . The primary targets of this compound are the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Mode of Action
This compound interacts with its targets by replacing the specific binding of [125I]CCK-8 to the Gastrin/CCK-B receptors in the rat brain, cloned canine, and cloned human, with Ki values of 0.068, 0.62, and 0.19 nM, respectively . This interaction results in the inhibition of Gastrin/CCK-A activity, with an IC50 of 502 nM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Gastrin/CCK-B pathway. By antagonizing the Gastrin/CCK-B receptors, this compound inhibits the action of Gastrin/CCK-A, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its oral administration and its interaction with the Gastrin/CCK-B receptors. It has been shown to have an inhibitory effect on pentagastrin-induced gastric acid secretion in anesthetized rats with an ED50 of 87 nmol/kg
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of gastric acid secretion. This is achieved through its antagonistic action on the Gastrin/CCK-B receptors, which play a crucial role in the regulation of gastric acid secretion .
Eigenschaften
IUPAC Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYKNJZCVIKPP-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165906 | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155488-25-8 | |
Record name | Netazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12355 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sograzepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.